Mitomycin C, ethylamine

Antitumor efficacy P-388 leukemia In vivo murine model

Mitomycin SAR studies face unpredictable structure-activity relationships, hindering rational design. Mitomycin C, ethylamine (7-ethylaminomitosane) solves this as the definitive baseline control for 7-position substitution series. - Serves as parent reference compound for systematic SAR studies; enables direct comparison of 2-substituted ethylamine analogs across P-388, L-1210, and B-16 tumor models. - Defined 7-substituent electronics provide a clean reduction-potential baseline for studying bioreductive activation kinetics without confounding side-chain functionalization. - Validated as the Type I conformational standard for DNA damage induction studies, essential for quality control of mitomycin analog structural assignments.

Molecular Formula C17H22N4O5
Molecular Weight 362.4 g/mol
CAS No. 4117-84-4
Cat. No. B14156383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMitomycin C, ethylamine
CAS4117-84-4
Molecular FormulaC17H22N4O5
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCCNC1=C(C(=O)C2=C(C1=O)C(C3(N2CC4C3N4)OC)COC(=O)N)C
InChIInChI=1S/C17H22N4O5/c1-4-19-11-7(2)13(22)12-10(14(11)23)8(6-26-16(18)24)17(25-3)15-9(20-15)5-21(12)17/h8-9,15,19-20H,4-6H2,1-3H3,(H2,18,24)/t8-,9+,15+,17-/m1/s1
InChIKeyWXANZYJDRSMLFO-CJUKMMNNSA-N
Commercial & Availability
Standard Pack Sizes1 kilogram / 1 milligram / 10 gram / 100 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mitomycin C Ethylamine Structure and Pharmacology


Mitomycin C, ethylamine (7-ethylaminomitosane) is a semi-synthetic derivative of the mitomycin antitumor antibiotic class, structurally defined by a 7-amino substituent bearing an ethylamine group on the mitosane ring system [1]. This compound functions as a bioreductive alkylating agent requiring enzymatic reduction of its quinone moiety to generate reactive intermediates that form covalent DNA adducts and interstrand crosslinks [2]. The 7-position substitution is pharmacologically critical, as it modulates the reduction potential of the quinone ring and thereby influences both antitumor potency and the therapeutic index relative to the parent compound mitomycin C [3].

Bioreductive alkylating agent probe. Supports DNA crosslink mechanism and quinone reduction studies.
7-position SAR studies. Ethylamine substitution modulates reduction potential for structure-activity relationship research.
Tumor model comparator. Distinct selectivity profile from mitomycin C for in vivo efficacy screening context.

Mitomycin C Ethylamine Substitution Limitations


Direct substitution of 7-ethylaminomitosane with mitomycin C (CAS 50-07-7) or other 7-substituted analogs is scientifically unsound because the 7-position substituent governs quinone reduction kinetics, which directly controls both the rate of DNA alkylating species formation and the resulting antitumor efficacy-toxicity balance [1]. While the mitomycin pharmacophore retains the same DNA crosslinking mechanism, the specific ethylamine substitution produces a distinct reduction potential compared to the parent amine group in mitomycin C, resulting in altered potency, tumor model specificity, and myelosuppressive liability [2]. Empirical screening data confirm that 7-substituted ethylamine analogs cannot be considered interchangeable; certain derivatives demonstrate superior activity against specific murine tumor models while others are inferior, with no predictive physicochemical correlation established [3].

Potency 7-position ethylamine alters quinone reduction kinetics; potency and myelosuppression liability may differ from mitomycin C.
Selectivity Tumor model specificity is substituent-dependent. P-388, L-1210, and sarcoma model activity profiles may not transfer across analogs.
Conformation Type I mitosane ring conformation is critical for DNA damage induction; Type II isomers may exhibit lower prophage induction activity.

Mitomycin C Ethylamine Comparative Evidence


P-388 Leukemia Antitumor Activity

In the standard P-388 lymphocytic leukemia murine model, 7-ethylaminomitosane (the parent 7-ethylamino analogue) demonstrated antitumor activity comparable to mitomycin C in prolonging survival, though with slightly reduced potency [1]. This establishes that the ethylamine substitution preserves the core antitumor efficacy of the mitomycin scaffold while altering the potency profile, providing a structurally distinct alternative for structure-activity relationship (SAR) studies or for applications where mitomycin C's potency requires modulation.

P-388 Leukemia Model
Head-to-head
Comparable efficacy; slightly reduced potency vs. mitomycin C in survival prolongation assay.
Reported in vivo model-response context. Supports core antitumor scaffold activity with modulated potency.
Exact fold difference not reported in primary source.
Antitumor efficacy P-388 leukemia In vivo murine model

L-1210 Leukemia Activity Spectrum

Comparative screening across multiple murine tumor models revealed differential activity profiles for 7-substituted ethylamine analogs relative to mitomycin C. While certain 7-(2-substituted-ethyl)amino analogues demonstrated superior activity to mitomycin C against L-1210 leukemia, the parent 7-ethylamino compound (unsubstituted ethylamine) showed a distinct activity pattern [1]. This cross-model variability demonstrates that the 7-ethylamino substitution confers a unique tumor model selectivity profile distinct from both mitomycin C and more elaborately substituted ethylamine derivatives [2].

L-1210 & Cross-Model Selectivity
Class-level
Activity pattern distinct from mitomycin C and 2-substituted analogs in L-1210, sarcoma-180, and Hirosaki models.
Unique tumor model selectivity profile. Supports SAR comparator context for substituent specificity.
Qualitative cross-model variability; no predictive correlation established.
L-1210 leukemia Cross-model efficacy Tumor model selectivity

Myelosuppression and Leukopenia Liability

Leukopenia (bone marrow suppression) represents the dose-limiting toxicity of mitomycin C in clinical use. Systematic evaluation of 7-substituted ethylamine analogs in mice demonstrated that the nature of the 7-position substituent directly modulates leukopenic liability [1]. Within the ethylamine analog series, some compounds were less leukopenic and others more leukopenic than mitomycin C, indicating that the 7-ethylamino scaffold provides a tunable platform for optimizing the therapeutic index—a property not achievable with the fixed 7-amino group of parent mitomycin C [2].

Myelosuppression Liability
Class-level
7-substituted analogs exhibit both reduced and increased leukopenia relative to mitomycin C.
Reported toxicity endpoint context. Supports therapeutic index modulation research via 7-position.
Specific quantitative data for parent ethylamine not reported.
Leukopenia Hematological toxicity Myelosuppression

Prophage Induction: Type I vs. Type II

In a directed biosynthesis study, 7-ethylaminomitosane (produced as a Type I analog via supplementation of Streptomyces caespitosus fermentation medium with ethylamine) was compared with its Type II conformational isomer (mitomycin B-like ring conformation with OH at C9a and methyl-substituted aziridine) [1]. Type I analogs, including 7-ethylaminomitosane, demonstrated consistently greater activity than Type II analogs in a prophage induction assay—a functional readout of DNA damage response activation [2]. This structural-activity distinction confirms that the mitosane ring conformation preserved in 7-ethylaminomitosane is essential for optimal DNA-damaging activity.

Prophage Induction (DNA Damage)
Head-to-head
Type I (7-ethylaminomitosane) > Type II isomer in prophage induction assay.
Confirmed conformational specificity for DNA damage response activation. Supports Type I scaffold requirement.
Exact fold difference not specified; qualitative comparison.
Prophage induction DNA damage response Bioreductive activation

Mitomycin C Ethylamine Research Applications


7-Position Substituent SAR Studies

7-Ethylaminomitosane serves as the parent reference compound for systematic SAR studies investigating how 7-position substitution modulates mitomycin pharmacology. Its unsubstituted ethylamine group provides the baseline for evaluating 2-substituted ethylamine analogs (e.g., 2-hydroxyethyl, 2-chloroethyl, 2-mercaptoethyl derivatives) that have demonstrated both superior and inferior activity relative to mitomycin C across P-388, L-1210, and B-16 tumor models [1]. The lack of statistically significant physicochemical-activity correlations necessitates empirical comparative testing, making the parent ethylamino compound an essential control for any 7-substituted mitomycin analog development program [2].

Myelosuppression Mechanism Toxicology

Given that leukopenia is the dose-limiting toxicity of mitomycin C, 7-ethylaminomitosane provides a structurally defined comparator for investigating the relationship between 7-position substitution and hematological toxicity [1]. Studies demonstrating that 7-substituted ethylamine analogs produce both reduced and increased leukopenic effects relative to mitomycin C establish this scaffold as a platform for dissecting the molecular determinants of bone marrow suppression [2]. Researchers investigating mitomycin-induced myelotoxicity mechanisms should include 7-ethylaminomitosane as a reference point for the ethylamine substitution series.

Bioreductive Activation Kinetics

The 7-position substituent directly controls the reduction of the mitomycin quinone ring, the rate-limiting step in generating DNA-alkylating species [1]. 7-Ethylaminomitosane, lacking an easily reducible quinone modification, provides a defined reference compound for studying how 7-amino group electronics influence bioreductive activation kinetics without confounding factors introduced by additional functionalization at the 2-position of the ethylamine side chain [2]. This makes it particularly valuable for enzymology studies characterizing reductase specificity and for developing predictive models of mitomycin activation in hypoxic versus normoxic tumor microenvironments.

Type I vs. Type II Conformational Analysis

Directed biosynthesis studies have established that 7-ethylaminomitosane (Type I analog, mitomycin C-like ring conformation) and its Type II isomer (mitomycin B-like conformation with C9a-OH and methyl-substituted aziridine) exhibit differential prophage induction activity, with Type I analogs consistently more active [1]. This structural-activity distinction makes 7-ethylaminomitosane a critical reference standard for research programs investigating the conformational requirements for mitomycin DNA damage induction. Applications include comparative molecular modeling studies, conformational analysis of mitomycin-DNA adduct formation, and quality control validation of mitomycin analog structural assignments [2].

Application
Selection Property
Validation Focus
7-Position Substituent SAR Studies
Baseline ethylamine scaffold
Empirical activity comparison vs. 2-substituted analogs
Myelosuppression Mechanism Research
Defined 7-substituted comparator
Hematological toxicity endpoint interpretation
Bioreductive Activation Kinetics
Unfunctionalized ethylamine group
Quinone reduction enzymology and hypoxia model response
Type I vs. Type II Conformational Analysis
Type I mitosane ring reference
DNA damage induction and structural assignment validation
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